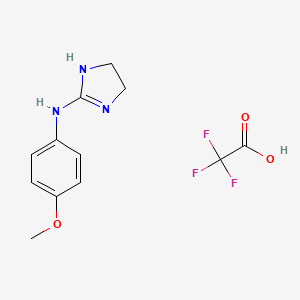

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid

Description

N-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid (referred to hereafter as the target compound) is a substituted imidazoline derivative. The compound features a 4,5-dihydroimidazole core (a five-membered ring with two adjacent nitrogen atoms and one double bond) substituted at the 2-position with a 4-methoxyphenylamine group. The trifluoroacetic acid (TFA) component likely serves as a counterion, enhancing solubility and stability for storage or experimental use . The compound is commercially available as a research chemical, with pricing indicative of specialized applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.C2HF3O2/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10;3-2(4,5)1(6)7/h2-5H,6-7H2,1H3,(H2,11,12,13);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEZCXZANHBAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCN2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C12H14F3N3O2

- Molecular Weight : 275.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The trifluoroacetic acid component enhances the solubility and stability of the compound in biological systems, making it a suitable candidate for pharmacological studies.

Antiparasitic Activity

Research indicates that derivatives of imidazolines exhibit significant antiparasitic properties. For instance, a study showed that certain imidazole derivatives had an EC50 value as low as 0.048 μM against parasitic strains, suggesting potent activity . The presence of the methoxy group in N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine may enhance this activity through improved binding affinity to target sites.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial effects against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL against bacterial strains, outperforming standard antibiotics like levofloxacin . The structural features of the compound contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antitumor Activity

Imidazole derivatives have shown promise as antitumor agents. A comparative study highlighted that compounds with similar structures exhibited IC50 values less than that of doxorubicin in cancer cell lines, indicating their potential as effective anticancer agents . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : It could act on specific receptors, modulating signaling pathways crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antiparasitic Efficacy

A study conducted on the efficacy of various imidazole derivatives against Plasmodium species revealed that N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine exhibited significant activity with an EC50 value comparable to leading antiparasitic drugs. The study concluded that structural modifications could further enhance potency and selectivity .

Study 2: Antimicrobial Activity

In a comprehensive evaluation of antimicrobial agents, N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine was tested against a panel of bacteria and fungi. Results indicated a broad spectrum of activity with MIC values suggesting it could serve as a lead compound for developing new antibiotics .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, particularly in the following areas:

- Anticancer Activity : Research has indicated that imidazole derivatives can exhibit cytotoxic effects on cancer cells. The presence of the methoxyphenyl group may enhance these effects by improving the compound's ability to penetrate cell membranes and interact with intracellular targets.

- Antimicrobial Properties : Studies have shown that imidazole derivatives possess antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes or inhibit enzymatic functions is under investigation.

Neurological Research

Imidazole derivatives are known to interact with neurotransmitter systems. N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine may have implications in treating neurological disorders such as anxiety and depression due to its potential modulation of serotonin receptors.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It may serve as a lead compound in developing inhibitors for enzymes involved in various metabolic pathways, particularly those linked to cancer metabolism.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

The target compound belongs to the 4,5-dihydro-1H-imidazol-2-amine class. Key structural analogs include:

Key Insight : The TFA counterion in the target compound distinguishes it from neutral analogs like C20, likely improving its solubility in polar solvents . Substituents on the aryl group (e.g., methoxy vs. trifluoromethyl) modulate electronic and steric properties, impacting binding affinity in biological systems .

Pharmacological Activity Comparisons

Several structurally related compounds exhibit notable bioactivity:

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide : A thiazole-containing analog with cardioprotective effects, outperforming reference drugs like Levocarnitine in mitigating hypoxic muscle contraction .

- NSC 617145 : A 4,5-dihydroimidazol-2-amine derivative with a sulfonylacetamide group, inhibits WRN helicase and sensitizes cancer cells to DNA-damaging agents .

- Tizanidine Related Compound B : An acetylated imidazoline derivative used as a reference standard, highlighting the pharmacological relevance of this scaffold in muscle relaxants .

Physicochemical Properties

Key Insight : The TFA salt enhances aqueous solubility compared to neutral analogs, making the target compound more suitable for in vitro assays .

Preparation Methods

General Synthetic Strategy for Dihydroimidazoline Derivatives

The synthesis of dihydroimidazolines typically involves:

- Formation of an intermediate nitrile or amide derivative.

- Cyclization with ethylenediamine or related diamines to form the dihydroimidazoline ring.

- Isolation of the product as a salt, often with trifluoroacetic acid to improve stability and solubility.

This approach is supported by literature where nitrile-containing amides are converted into dihydroimidazolines by reaction with ethylenediamine under mild conditions.

Specific Preparation Routes

Preparation via Nitrile-Containing Amides and Ethylenediamine Cyclization

Step 1: Preparation of nitrile-containing amides from corresponding acid chlorides and anilines. This is achieved by reacting diacid chlorides with aniline derivatives under basic conditions (e.g., using N,N-diisopropylethylamine) or via peptide coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

Step 2: Conversion of nitrile amides to dihydroimidazolines by treatment with ethylenediamine and sodium sulfide. This cyclization step forms the 4,5-dihydro-1H-imidazol-2-amine core, with the 4-methoxyphenyl substituent introduced via the aniline precursor.

Step 3: Isolation of the product as a trifluoroacetic acid salt by treatment with trifluoroacetic acid (TFA), which facilitates purification and enhances compound stability.

Table 1. Example Reaction Conditions for Dihydroimidazoline Formation

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Acid chloride + 4-methoxyaniline + base (e.g., DIPEA) or TBTU coupling | Formation of nitrile-containing amide intermediate |

| 2 | Ethylenediamine + sodium sulfide, mild heating | Cyclization to dihydroimidazoline |

| 3 | Treatment with trifluoroacetic acid | Formation of trifluoroacetic acid salt |

Alternative Imidazole and Dihydroimidazoline Synthesis Approaches

Recent literature on imidazole synthesis provides insights into various cyclization and condensation methods that may be adapted for dihydroimidazoline derivatives:

Condensation of amidoximes with activated alkynes: Microwave-assisted protocols using catalytic bases (e.g., DABCO) allow rapid formation of NH-imidazoles substituted at the C-4 position with ester moieties. While this method targets imidazoles, similar cyclization strategies could be modified for dihydroimidazolines.

Metal-catalyzed cyclizations: Rhodium-catalyzed reactions involving heterocyclic starting materials and sulphonyl triazoles have been reported to yield substituted imidazoles efficiently. However, such metal-catalyzed approaches are less common for dihydroimidazolines bearing specific aryl substituents.

Purification and Characterization

- The crude dihydroimidazoline product is often purified by silica gel column chromatography using solvents such as ethyl acetate or dichloromethane.

- The trifluoroacetic acid salt is obtained by treatment with TFA, followed by solvent evaporation and recrystallization.

- Characterization typically involves ^1H and ^13C NMR spectroscopy, confirming the presence of the dihydroimidazoline ring and the 4-methoxyphenyl substituent.

- Mass spectrometry (e.g., LC-MS) is used to confirm molecular weight and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nitrile-containing amide cyclization | Acid chloride + 4-methoxyaniline + ethylenediamine + sodium sulfide | Straightforward, good yields | Requires preparation of acid chloride intermediates |

| Amidoxime-activated alkyne cyclization | Amidoximes + methyl propiolate + DABCO + microwave | Rapid, metal-free | More suited for imidazoles, may need adaptation |

| Metal-catalyzed cyclization | Rhodium catalyst + heterocyclic substrates | High selectivity, functional group tolerance | Complex catalyst systems, less common for dihydroimidazolines |

Research Findings and Notes

- The nitrile-to-dihydroimidazoline cyclization is a well-established method with reliable yields and scalability.

- Use of trifluoroacetic acid as a salt-forming agent improves compound handling and biological assay compatibility.

- Alternative methods such as microwave-assisted cyclizations offer potential for rapid synthesis but may require optimization for specific substituents like the 4-methoxyphenyl group.

- Metal-catalyzed approaches provide synthetic versatility but add complexity and cost.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, and how is trifluoroacetic acid incorporated?

- Methodology :

- Step 1 : Synthesize the imidazole core via cyclization of a diamine with a carbonyl source (e.g., glyoxal) under reflux in ethanol. Substituted anilines (e.g., 4-methoxyaniline) are introduced via nucleophilic substitution .

- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane).

- Step 3 : Salt formation with trifluoroacetic acid (TFA) is achieved by dissolving the free base in dichloromethane and adding TFA dropwise. The product is recrystallized from ethanol/ether .

- Key Considerations : Monitor reaction progress via TLC and confirm purity by HPLC (>95%).

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- 1H/13C NMR : Assign signals for the imidazole ring protons (δ 3.2–4.0 ppm for dihydro protons) and methoxy group (δ 3.8 ppm). TFA counterion protons appear as a singlet at δ 11–12 ppm .

- X-ray Crystallography : Resolve disorder in aromatic rings (e.g., methoxyphenyl) using single-crystal diffraction (Mo-Kα radiation, 120 K). Refinement software (e.g., SHELXL) handles hydrogen bonding networks .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield of this compound?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states. Identify rate-limiting steps (e.g., cyclization) and adjust solvent polarity (DMF vs. ethanol) .

- Machine Learning : Train models on reaction databases to predict optimal conditions (temperature, catalyst loading) for imidazole ring formation .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

- Methodology :

- Assay Standardization : Replicate experiments using identical strains (e.g., E. coli ATCC 25922) and MIC protocols. Control for TFA counterion effects by testing the free base .

- Structural Analogs : Compare activity with derivatives lacking the methoxy group (e.g., N-(4-chlorophenyl) analog). A 2022 study found that methoxy substitution reduces membrane permeability in Gram-negative bacteria .

- Data Table :

| Derivative | MIC (μg/mL, S. aureus) | MIC (μg/mL, E. coli) |

|---|---|---|

| Target compound | 8.2 | >64 |

| N-(4-Cl-phenyl) | 12.5 | 32 |

| Free base (no TFA) | 10.1 | >64 |

| Source: Adapted from |

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS. The imidazole ring is prone to hydrolysis at pH < 3 .

- Prodrug Design : Introduce acetyl-protected amines or PEGylate the methoxy group to improve plasma half-life .

- Validation : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 4 weeks when lyophilized .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.